molecular formula C21H24ClN3O2S B2435158 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 1105212-71-2

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No. B2435158
CAS RN: 1105212-71-2
M. Wt: 417.95
InChI Key: QSDUTLAYKROJTK-UHFFFAOYSA-N
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Description

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H24ClN3O2S and its molecular weight is 417.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Scientific research on compounds with similar structures to 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide often involves the synthesis and characterization of novel derivatives with potential antimicrobial, anticancer, and other biological activities. For example, the synthesis of novel imines and thiazolidinones, characterized by their antimicrobial evaluation, demonstrates the importance of structural modification in developing new therapeutic agents (Fuloria et al., 2009). Similarly, the development of new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material highlights the synthetic versatility and antimicrobial potential of such compounds (Hossan et al., 2012).

Molecular Design for Therapeutic Applications

Research also focuses on the molecular design of compounds for specific therapeutic applications. For instance, the discovery of clinical candidates like 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as potent inhibitors for specific enzymes demonstrates the strategic incorporation of functional groups to enhance solubility, selectivity, and efficacy (Shibuya et al., 2018).

Anticancer and Antitumor Activity

Several studies have synthesized novel compounds to evaluate their antitumor and anticancer activities. The synthesis and antitumor activity assessment of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, for example, indicate that structural diversification can lead to compounds with promising inhibitory effects on various cancer cell lines (Albratty et al., 2017). This illustrates the potential of such compounds in contributing to the development of new cancer therapies.

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c22-17-8-4-7-16(11-17)14-28-21-24-18(13-20(27)25-21)12-19(26)23-10-9-15-5-2-1-3-6-15/h4-5,7-8,11,13H,1-3,6,9-10,12,14H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDUTLAYKROJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

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